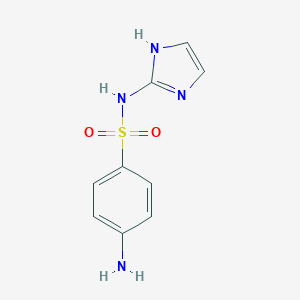
4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide, also known as AIS, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a sulfonamide derivative and has been found to have various biochemical and physiological effects. In
Applications De Recherche Scientifique
4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research is its use as a potential anticancer agent. Studies have shown that 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide can inhibit the growth of cancer cells and induce apoptosis, making it a potential candidate for cancer therapy. Additionally, 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide has been studied for its potential use as an antibacterial and antifungal agent, as well as its ability to inhibit the activity of certain enzymes.
Mécanisme D'action
The mechanism of action of 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide is not fully understood, but studies have suggested that it may work by inhibiting the activity of certain enzymes or by interfering with cellular signaling pathways. 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in various physiological processes, including acid-base regulation and respiration. Additionally, 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide has been found to inhibit the activity of certain kinases, which play a role in cell signaling and proliferation.
Effets Biochimiques Et Physiologiques
4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide has been found to have various biochemical and physiological effects. Studies have shown that 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide can inhibit the growth of cancer cells and induce apoptosis, as well as inhibit the activity of certain enzymes. Additionally, 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide in lab experiments is its ease of synthesis and availability. Additionally, 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide has been extensively studied and optimized, making it a well-characterized compound for use in research. However, one limitation of using 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are many potential future directions for research on 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide. One area of research is its potential use as a cancer therapy, either alone or in combination with other drugs. Additionally, 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide could be studied for its potential use in the treatment of other diseases, such as inflammation and pain. Further studies could also be conducted to better understand the mechanism of action of 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide and its potential interactions with other compounds. Finally, new synthesis methods could be developed to improve the efficiency and scalability of 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide production.
Méthodes De Synthèse
The synthesis of 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide involves the reaction of 4-nitrobenzenesulfonamide with imidazole in the presence of a reducing agent such as iron powder or stannous chloride. The resulting product is then treated with sodium hydroxide to yield 4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide. This synthesis method has been extensively studied and optimized, and can be easily scaled up for large-scale production.
Propriétés
Numéro CAS |
17103-46-7 |
|---|---|
Nom du produit |
4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide |
Formule moléculaire |
C9H10N4O2S |
Poids moléculaire |
238.27 g/mol |
Nom IUPAC |
4-amino-N-(1H-imidazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H10N4O2S/c10-7-1-3-8(4-2-7)16(14,15)13-9-11-5-6-12-9/h1-6H,10H2,(H2,11,12,13) |
Clé InChI |
ZAUMCYWSLMNGTK-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CN2 |
SMILES canonique |
C1=CC(=CC=C1N)S(=O)(=O)NC2=NC=CN2 |
Synonymes |
Benzenesulfonamide, 4-amino-N-1H-imidazol-2-yl- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




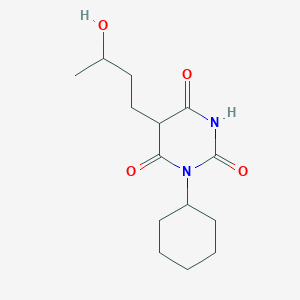
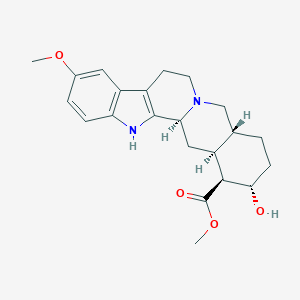


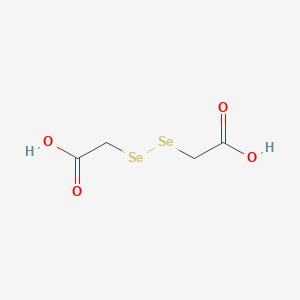
![Benzenamine, 2,4-bis(1-methyl-1-phenylethyl)-N-[4-(1-methyl-1-phenylethyl)phenyl]-](/img/structure/B98762.png)
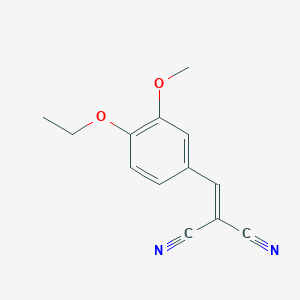
![2-Isothiocyanatobicyclo[2.2.1]heptane](/img/structure/B98765.png)


![4-Methyl-2-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]pentanoic acid](/img/structure/B98768.png)

